molecular formula C15H9FO6 B6410292 2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid CAS No. 1261893-80-4

2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid

Cat. No.: B6410292
CAS No.: 1261893-80-4
M. Wt: 304.23 g/mol
InChI Key: ZBRNPFWLFMNKDN-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two carboxylic acid groups and a fluorine atom attached to a benzene ring

Properties

IUPAC Name

5-(2-carboxy-3-fluorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO6/c16-11-3-1-2-10(12(11)15(21)22)7-4-8(13(17)18)6-9(5-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNPFWLFMNKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691886
Record name 3-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-80-4
Record name 3-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dicarboxyphenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxybenzene with fluorobenzoic acid under specific conditions. The reaction mixture is often heated in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can improve the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups, leading to the formation of corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of anhydrides or carboxylate salts.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(3,5-dicarboxyphenyl)-6-fluorobenzoic acid largely depends on its interaction with target molecules. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties such as fluorescence or catalytic activity. The carboxylic acid groups and the fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity.

Comparison with Similar Compounds

  • 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole
  • 1,3,6,8-Tetra(3,5-dicarboxyphenyl)pyrene
  • Bis(3,5-dicarboxyphenyl)terephthalamide

Comparison: 2-(3,5-Dicarboxyphenyl)-6-fluorobenzoic acid is unique due to the presence of a fluorine atom, which can significantly alter its electronic properties and reactivity compared to similar compounds. For instance, the fluorine atom can enhance the compound’s ability to participate in hydrogen bonding and increase its stability in various chemical environments. This makes it particularly useful in applications requiring high chemical stability and specific electronic characteristics .

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